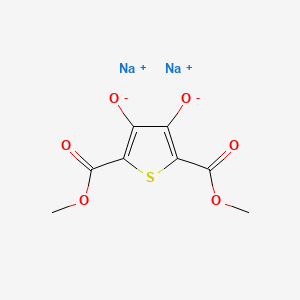
3,4-Dihidroxi-2,5-tiofendicarboxilato de dimetilo, sal disódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is an organic compound with the molecular formula C8H8O6S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two hydroxyl groups and two ester groups on the thiophene ring
Aplicaciones Científicas De Investigación
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of conductive polymers and materials for electronic applications.
Mecanismo De Acción
Target of Action
This compound is a derivative of thiophene, a sulfur-containing heterocyclic compound . Thiophene derivatives have been studied for their potential biological activities
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and properties of the compound and the target.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
As a thiophene derivative, it may have potential biological activities . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt typically involves the esterification of 3,4-dihydroxythiophene-2,5-dicarboxylic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the dimethyl ester. The resulting ester is then neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: The parent compound without the disodium salt.
3,4-Dihydroxythiophene-2,5-dicarboxylic acid: The acid form of the compound.
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: An ester derivative with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, disodium salt is unique due to its enhanced solubility in water compared to its non-sodium counterparts. This property makes it more suitable for applications requiring aqueous solutions, such as biological assays and industrial processes.
Propiedades
Número CAS |
108199-25-3 |
|---|---|
Fórmula molecular |
C8H8NaO6S |
Peso molecular |
255.20 g/mol |
Nombre IUPAC |
disodium;2,5-bis(methoxycarbonyl)thiophene-3,4-diolate |
InChI |
InChI=1S/C8H8O6S.Na/c1-13-7(11)5-3(9)4(10)6(15-5)8(12)14-2;/h9-10H,1-2H3; |
Clave InChI |
ZEGWDVPZFVVAKH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(S1)C(=O)OC)[O-])[O-].[Na+].[Na+] |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)C(=O)OC)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


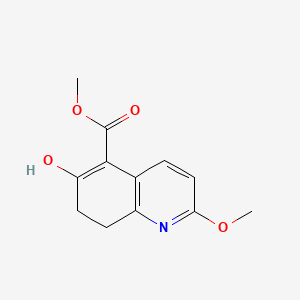

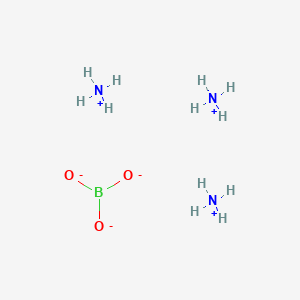
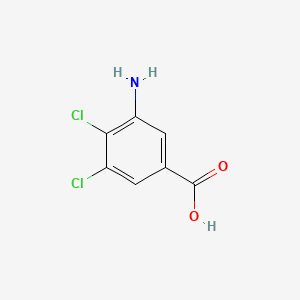
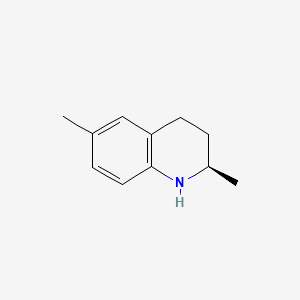
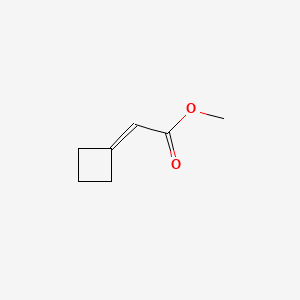
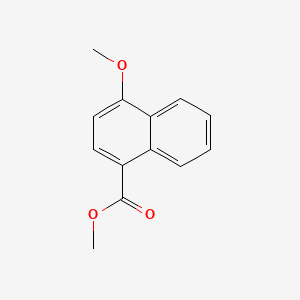

![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride](/img/structure/B599433.png)
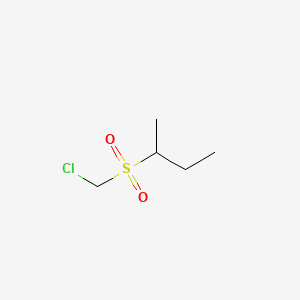
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)
![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)
